molecular formula C7H4ClNO3 B146351 5-Chloro-2-nitrobenzaldehyde CAS No. 6628-86-0

5-Chloro-2-nitrobenzaldehyde

Cat. No. B146351
CAS RN: 6628-86-0
M. Wt: 185.56 g/mol
InChI Key: SWGPIDCNYAYXMJ-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzaldehyde (5-CNB) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. 5-CNB is an aldehyde, meaning it contains a carbonyl group that can be used for a variety of reactions. It has been used in the synthesis of various compounds, as well as in scientific research applications.

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Schiff Base Compounds : 5-Chloro-2-nitrobenzaldehyde is used in the synthesis of Schiff base compounds, like N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide. This compound displays a trans configuration and forms dimers through intermolecular hydrogen bonds (Feng, 2009).

  • Synthesis of Aminobenzylidene Derivatives : It is also used in the one-pot stereoselective synthesis of 2-aminobenzylidene derivatives, offering high stereoselectivity and yields (Xu et al., 2014).

  • Chemical Actinometer for Photochemistry : this compound serves as a chemical actinometer, used in laboratory experiments to measure light absorbance and photochemical properties (Galbavy et al., 2010).

Chemical Reactions and Interactions

  • Reactions with Aldehydes : The compound is involved in reactions with various aldehydes, leading to the formation of novel chemical structures. These reactions are significant in creating intermediates for pharmaceuticals and other applications (Kataoka et al., 2000).

  • Catalysis in Synthesis : It plays a role in the catalysis of chemical reactions, particularly in the synthesis of dihydropyridine derivatives. These derivatives have applications as calcium channel blockers in pharmaceuticals (Perozo-Rondón et al., 2006).

  • Synthesis of Radiopharmaceuticals : In the field of radiopharmaceuticals, this compound is used as a precursor in the synthesis of fluorine-18 labeled compounds for positron emission tomography (Orlovskaja et al., 2016).

Safety and Hazards

5-Chloro-2-nitrobenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .

Mechanism of Action

Target of Action

It’s known that nitrobenzaldehydes can react with various biological targets such as amines .

Mode of Action

Nitrobenzaldehydes can undergo reactions at the benzylic position . They can participate in nucleophilic substitution reactions, where the nitro group acts as a leaving group . The chlorine atom in the 5-Chloro-2-nitrobenzaldehyde could potentially enhance the reactivity of the compound due to its electron-withdrawing nature.

Biochemical Pathways

Nitrobenzaldehydes can react with chitosan to form nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid . This suggests that this compound could potentially interact with polysaccharides and other biological macromolecules.

Pharmacokinetics

The compound’s lipophilicity and water solubility would play a significant role in its bioavailability .

Result of Action

Nitrobenzaldehydes can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPIDCNYAYXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216486
Record name 5-Chloro-2-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6628-86-0
Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-Chloro-2-nitrobenzaldehyde
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Record name 5-chloro-2-nitrobenzaldehyde
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Record name 5-CHLORO-2-NITROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

3-Chlorobenzaldehyde (15 g, 107 mmol) was added to concentrated sulfuric acid (150 mL) at −20° C., followed by addition of potassium nitrate (11.9 g, 117 mmol) in portions, keeping the temperature below −10° C. After addition, the mixture was stirred for 30 minutes and then poured into ice-water. The aqueous phase was extracted with ethyl acetate, and the organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, evaporated and purified by silica gel chromatography to afford the product 5-chloro-2-nitrobenzaldehyde (12.0 g, yield 60.6%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
11.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Concentrated nitric acid (29.3 ml) was added dropwise to 500 ml of concentrated sulfuric acid with ice cooling externally while stirring. In addition, 50 g of m-chlorobenzaldehyde was added dropwise to the resulting mixture at 5° C. or less. After stirring was continued at room temperature for 1 hour the reaction mixture was poured onto ice to precipitate solids which were collected by filtration. After washing with water the solids thus-obtained were dissolved in methylene chloride and the methylene chloride layer was washed with a dilute aqueous sodium hydroxide, washed with water and dried over sodium sulfate. Removal of the solvent by distillation gave 62.3 g of 2-nitro-5-chlorobenzaldehyde, m.p. 65°-69° C.
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of 5-Chloro-2-nitrobenzaldehyde in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex molecules. For instance, it reacts with piperidine in the presence of a copper catalyst (CuI) to yield 5-(N-piperidinyl)-2-nitrobenzaldehyde. [] This single-step reaction provides a simple and efficient method for obtaining the desired product.

Q2: How is this compound utilized in porphyrin synthesis?

A2: Researchers utilize this compound in the synthesis of porphyrins, specifically 5,10,15,20-tetrakis(2-amino-5-chlorophenyl)porphyrins. [] The process involves reacting this compound with pyrrole in the presence of zinc acetate dihydrate (Zn(OAc)2, 2H2O) and acetic acid (AcOH). This reaction forms nitroporphyrins of zinc, which are subsequently reduced using tin(II) chloride dihydrate (SnCl2, 2H2O) and concentrated hydrochloric acid (HCl) to yield the desired porphyrin isomers.

Q3: What insights into the structural characteristics of this compound isonicotinoylhydrazone have been revealed through crystallographic studies?

A3: Crystallographic analysis of this compound isonicotinoylhydrazone (C13H9ClN4O3) has provided valuable information regarding its three-dimensional structure. [] The study revealed that the molecules within the crystal lattice are interconnected through a network of hydrogen bonds, including one N—H⋯N and three C—H⋯O interactions. These intermolecular forces contribute to the stability and overall packing arrangement of the molecules within the crystal structure.

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